1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a chloronaphthalene moiety, a hydroxypropyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloronaphthalene intermediate: This step involves the chlorination of naphthalene to produce 1-chloronaphthalene.
Synthesis of the hydroxypropyl intermediate: The chloronaphthalene intermediate is then reacted with a suitable epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl intermediate.
Formation of the pyrazole ring: The hydroxypropyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Final coupling reaction: The pyrazole intermediate is then coupled with an appropriate acylating agent, such as acetyl chloride, to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The chloronaphthalene moiety can be reduced to form a corresponding naphthyl derivative.
Substitution: The chlorine atom in the chloronaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols.
Acylation: The pyrazole ring can undergo acylation reactions to form various acyl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-(3-((1-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a bromonaphthalene moiety instead of a chloronaphthalene moiety.
1-(1-(3-((1-nitronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a nitronaphthalene moiety instead of a chloronaphthalene moiety.
1-(1-(3-((1-methoxynaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a methoxynaphthalene moiety instead of a chloronaphthalene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(1-chloronaphthalen-2-yl)oxy-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-12-19(14(3)24)13(2)23(22-12)10-16(25)11-26-18-9-8-15-6-4-5-7-17(15)20(18)21/h4-9,16,25H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVAHSSGJQLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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